molecular formula C6H6FO3P B3051592 (4-Fluorophenyl)phosphonic acid CAS No. 349-87-1

(4-Fluorophenyl)phosphonic acid

Cat. No.: B3051592
CAS No.: 349-87-1
M. Wt: 176.08 g/mol
InChI Key: ZCCVDWVYQFJUFD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Fluorophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phenyl derivatives .

Scientific Research Applications

(4-Fluorophenyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic the transition state of enzymatic reactions, allowing it to act as an inhibitor for certain enzymes. This interaction can alter metabolic pathways and inhibit the growth of pathogens .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)phosphonic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(4-fluorophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCVDWVYQFJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506339
Record name (4-Fluorophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-87-1
Record name (4-Fluorophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 4-fluorophenylphosphonate (600 mg, 2.55 mmol) was combined with 8M HCl (10 mL, excess) and the mixture refluxed overnight. The reaction was cooled and filtered to remove dark specks. The solvent was removed under vacuum until a solid began to form. The mixture was then put in the refrigerator for several hours. The solid was dried to yield an off-white powder (P80 mg). 1H NMR (400.14 MHz, DMSO) δ 7.71 (ddd, J=12.49, 8.52, 5.99 Hz, 2H), 7.28 (ddd, J=9.02, 9.02, 2.65 Hz, 2H). 31P{1H} NMR (161.97 MHz, DMSO): δ 12.81. Analysis calculated (found) %: C 40.93 (40.33), H 3.43 (3.49).
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 40.33 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3.49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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